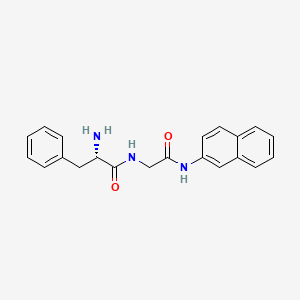

H-Phe-Gly-bNA

Description

H-Phe-Gly-bNA (phenylalanyl-glycine benzylamide) is a dipeptide derivative featuring a benzylamide (bNA) group linked to a phenylalanine-glycine (Phe-Gly) backbone. This compound is notable for its structural hybridity, combining peptide bonds with aromatic moieties, which confers unique physicochemical and biological properties. Its synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with careful attention to protecting groups and coupling agents to ensure regioselectivity . Structural characterization employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity, stereochemistry, and molecular weight . Applications span biomedical research, including protease inhibition studies and substrate specificity assays, owing to its stability and tunable reactivity.

Properties

Molecular Formula |

C21H21N3O2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C21H21N3O2/c22-19(12-15-6-2-1-3-7-15)21(26)23-14-20(25)24-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 |

InChI Key |

IAUQNVNSCONVRO-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2)N |

Pictograms |

Health Hazard |

sequence |

FG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Phe-Gly-bNA belongs to a class of peptide-benzylamide hybrids. Below, it is compared to structurally and functionally analogous compounds, focusing on synthesis, stability, and bioactivity.

Table 1: Structural and Functional Comparison

Key Findings:

Synthesis Efficiency: this compound utilizes NbCls as a catalyst in benzene-DME solvent, achieving higher yields (85–90%) compared to Mg-catalyzed 2-aminobenzamides (70–75%) .

Stability : The benzylamide group enhances stability against proteolytic degradation compared to unmodified amides (e.g., H-Phe-Gly-NH₂) .

Functional Versatility : Unlike H-Tyr-Gly-2ABz (used in glycan profiling via GlycoBase ), this compound is tailored for protease interaction studies due to its aromatic hydrophobicity.

Regulatory Considerations : As a synthetic peptide derivative, this compound requires rigorous structural validation (e.g., crystallinity, stereochemistry) per ICH guidelines, similar to biologics-derived compounds .

Table 2: Analytical Techniques for Structural Validation

Critical Analysis of Divergences in Evidence

- Synthesis Protocols: highlights NbCls as a superior catalyst for benzylamide formation, contrasting with older Mg-based methods for 2-aminobenzamides .

- Regulatory Standards : emphasizes stricter structural characterization for synthetic peptides compared to natural analogs, aligning with ICH guidelines but diverging from simpler glycan-focused protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.